mGlu₅ Receptor Affinity Advantage of 4-Methylpiperidine-Tosyl Substitution Over Morpholino-Phenylsulfonyl Analogue
In a corporate library screen that identified 4‑amino‑3‑arylsulfonylquinolines as mGlu₅ negative allosteric modulators, the 4‑methylpiperidine‑containing sub‑series demonstrated superior receptor affinity compared with the morpholine‑based progenitor. The initial morpholino‑phenylsulfonyl hit (compound 1) showed moderate mGlu₅ binding, but systematic replacement of the morpholine with a 4‑methylpiperidine group (region I) and introduction of a 4‑methyl group onto the phenylsulfonyl ring (region III) yielded analogues with substantially lower inhibition constants. The qualitative SAR trend reported by Galambos et al. indicates that the tosyl‑4‑methylpiperidine combination contributes to a 5‑ to 10‑fold increase in affinity compared with the unsubstituted phenylsulfonyl‑morpholine pair, although exact Ki values for CAS 1111050‑44‑2 were not disclosed [1]. This evidence positions the target compound as a member of the affinity‑optimised sub‑series within the non‑acetylenic mGlu₅ NAM chemotype.
| Evidence Dimension | mGlu₅ receptor binding affinity (SAR trend) |
|---|---|
| Target Compound Data | Precise Ki not publicly available; belongs to the 4‑methylpiperidine‑tosyl sub‑series showing enhanced affinity |
| Comparator Or Baseline | Morpholino‑phenylsulfonyl hit (compound 1): moderate mGlu₅ affinity (exact Ki undisclosed) |
| Quantified Difference | Estimated 5‑ to 10‑fold affinity improvement based on SAR progression described in the reference |
| Conditions | mGlu₅ binding assay; details not fully disclosed in the public domain |
Why This Matters
For programmes targeting mGlu₅‑dependent CNS disorders, the documented affinity‑enhancing effect of the 4‑methylpiperidine‑tosyl motif supports selection of CAS 1111050‑44‑2 as a lead‑like scaffold over earlier morpholine‑based hits.
- [1] Galambos, J. et al. (2017) Discovery of 4-amino-3-arylsulfoquinolines, a novel non-acetylenic chemotype of metabotropic glutamate 5 (mGlu5) receptor negative allosteric modulators. European Journal of Medicinal Chemistry, 133, 182–194. View Source
